molecular formula C25H32N2O7S B11081218 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11081218
M. Wt: 504.6 g/mol
InChI Key: BIKPECHOPPMFFJ-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a heterocyclic compound with a complex structure. Let’s break it down:

    Thiophene Ring: Thiophene is a five-membered aromatic ring containing sulfur. It imparts unique properties to the compound.

    Carbonyl and Amide Groups: The carbonyl (C=O) and amide (CONH-) functionalities are essential for its reactivity and biological activity.

    Ester Group: The ethyl ester group (COOCH2CH3) contributes to solubility and stability.

Preparation Methods

Gewald Synthesis: This compound can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthetic steps include cyclization and amidation, leading to the desired product.

Chemical Reactions Analysis

    Oxidation and Reduction: Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate may undergo oxidation (e.g., using oxidizing agents like KMnO4) or reduction (e.g., using LiAlH4).

    Substitution Reactions: Nucleophilic substitution reactions can occur at the carbonyl or ester groups.

    Common Reagents: Reagents like sodium hydride (NaH), thionyl chloride (SOCl2), and Grignard reagents are commonly used.

    Major Products: Hydrolysis of the ester group yields the corresponding acid, while amidation leads to amide formation.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial or anticancer agent.

    Materials Science: Explore its use in organic electronics due to its conjugated structure.

    Biological Studies: Assess its impact on cellular processes.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or DNA.

    Pathways: Investigate its effects on cell signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other thiophene derivatives.

    Similar Compounds: Explore related compounds like 5-aminomethylthiophene and 2,5-dimethylthiophene.

Properties

Molecular Formula

C25H32N2O7S

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H32N2O7S/c1-6-34-25(30)19-14(2)21(23(29)26-16-10-8-7-9-11-16)35-24(19)27-22(28)15-12-17(31-3)20(33-5)18(13-15)32-4/h12-13,16H,6-11H2,1-5H3,(H,26,29)(H,27,28)

InChI Key

BIKPECHOPPMFFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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